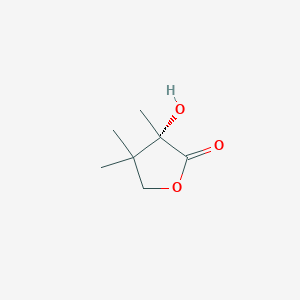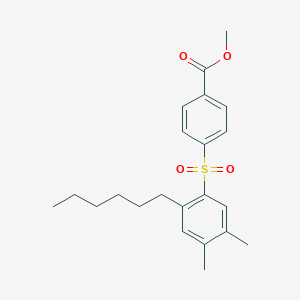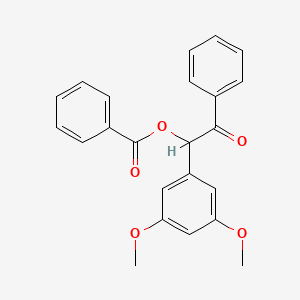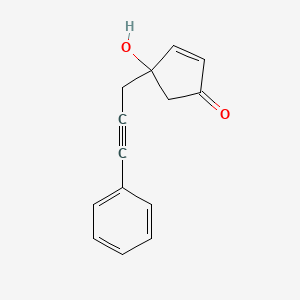
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C14H12O2 This compound features a cyclopentenone ring substituted with a hydroxy group and a phenylpropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one typically involves multi-step reactions. One common method is through the cyclization of appropriate precursors, such as propargylic alcohols and cyclopentenones. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylpropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and solvents can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol .
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylpropynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-2-propyn-1-ol
Uniqueness
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentenone ring. This gives it distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
461045-39-6 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
4-hydroxy-4-(3-phenylprop-2-ynyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H12O2/c15-13-8-10-14(16,11-13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,8,10,16H,9,11H2 |
Clave InChI |
RIPCFRFFBGGKJH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=CC1(CC#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)

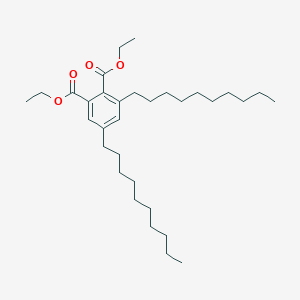
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
